molecular formula C19H16FNO3 B5781751 5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide

5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide

Cat. No.: B5781751
M. Wt: 325.3 g/mol
InChI Key: QFHCQFFGABGLNM-UHFFFAOYSA-N
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Description

5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring. One common method is the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-ylmethyleneamines . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide is unique due to its specific structural features, such as the combination of a furan ring with a fluorophenoxy and methylphenyl group

Properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-13-3-2-4-15(11-13)21-19(22)18-10-9-17(24-18)12-23-16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHCQFFGABGLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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